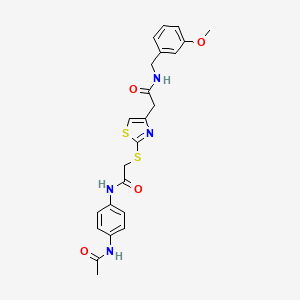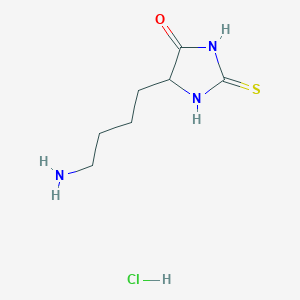
2,6-difluoro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a pyridine ring, a piperazine ring, and an amide group . These functional groups suggest that the compound could have a variety of chemical properties and potential uses.
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrimidine and pyridine rings are aromatic and planar, while the piperazine ring is saturated and non-planar . The presence of fluorine atoms could also influence the compound’s electronic structure.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the amide group could participate in condensation reactions, while the pyrimidine and pyridine rings could undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple nitrogen atoms could make the compound a potential ligand for metal ions .Scientific Research Applications
- Anti-fibrosis Activity : Some derivatives of this compound have demonstrated better anti-fibrosis activity than existing drugs like Pirfenidone . Researchers are exploring its potential as an anti-fibrotic agent.
- Anti-Tubercular Activity : Novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which include similar structural motifs, have been designed and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Metal Complexes : The compound’s pyridinyl and benzamide moieties serve as excellent ligands for metal coordination. For instance, metal(ii) complexes based on 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzamide exhibit electrocatalytic activity for the hydrogen evolution reaction (HER) from water .
- Porous Metal-Organic Frameworks (MOFs) : The compound’s pyridinyl groups are also useful in constructing porous MOFs. For example, two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine show selective CO2 adsorption due to their framework structures .
- Catalyst-Free Synthesis : A catalyst-free method has been developed for the synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates using easily accessible N-hetaryl ureas and alcohols. This environmentally friendly technique provides good-to-high yields for a wide range of carbamate derivatives .
Medicinal Chemistry and Drug Development
Materials Science and Coordination Chemistry
Organic Synthesis and Methodology
Future Directions
properties
IUPAC Name |
2,6-difluoro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N6O/c21-15-4-3-5-16(22)18(15)19(29)26-14-12-24-20(25-13-14)28-10-8-27(9-11-28)17-6-1-2-7-23-17/h1-7,12-13H,8-11H2,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDDXGQBJXAJBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C4=C(C=CC=C4F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((4-fluorophenyl)thio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2413859.png)

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-chloro-4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2413861.png)
![6-Tert-butyl-2-[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2413862.png)


![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2413865.png)



![4-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2413872.png)
